molecular formula C11H10O3S B11778829 Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B11778829
M. Wt: 222.26 g/mol
InChI Key: ARRIQTRBJHXQPL-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its antioxidant activity, while the carboxylate ester group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 7-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3

InChI Key

ARRIQTRBJHXQPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)O

Origin of Product

United States

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